1,2-Diazaspiro[2.5]oct-1-en-6-ol
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Overview
Description
1,2-Diazaspiro[2.5]oct-1-en-6-ol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by a spirocyclic framework, which is a structural motif where two rings are connected through a single atom. This unique structure imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazaspiro[2.5]oct-1-en-6-ol typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the reaction may involve the use of a diazo compound and an appropriate nucleophile under controlled temperature and pressure conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Diazaspiro[2.5]oct-1-en-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
1,2-Diazaspiro[2.5]oct-1-en-6-ol has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Researchers are exploring the potential biological activities of the compound, including its effects on various biological pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The unique properties of this compound make it a valuable compound in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-en-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Diazaspiro[2.5]oct-1-en-6-ol can be compared with other spirocyclic compounds to highlight its uniqueness. Similar compounds include:
6-oxa-1,2-diazaspiro[2.5]oct-1-en-4-amine: This compound has a similar spirocyclic structure but differs in the functional groups attached to the ring system.
1,2-diazaspiro[2.5]octane: Another spirocyclic compound with a different arrangement of atoms within the ring system.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-en-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-1-3-6(4-2-5)7-8-6/h5,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXICOHOKQUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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